molecular formula C20H23N3O4S B2811247 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide CAS No. 497060-36-3

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide

Cat. No.: B2811247
CAS No.: 497060-36-3
M. Wt: 401.48
InChI Key: ZRWXCSDWWYBWOQ-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to an acetamide backbone. The carbamothioylamino group is further substituted with a 4-methoxyphenyl ring, contributing to its unique electronic and steric profile. Its synthesis likely involves coupling reactions similar to those described for related benzofuran derivatives (e.g., EDCI/DMAP-mediated amidation) .

Properties

IUPAC Name

1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-20(2)11-13-5-4-6-16(18(13)27-20)26-12-17(24)22-23-19(28)21-14-7-9-15(25-3)10-8-14/h4-10H,11-12H2,1-3H3,(H,22,24)(H2,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWXCSDWWYBWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves multiple steps:

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often involving sodium borohydride or lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran have shown promise as anticancer agents due to their ability to induce apoptosis in tumor cells .
  • Antimicrobial Activity :
    • The incorporation of thioamide groups in the structure may enhance antimicrobial properties. Research has demonstrated that thioamide-containing compounds can exhibit significant activity against bacterial and fungal pathogens .
  • Neuroprotective Effects :
    • Compounds derived from benzofuran structures are being investigated for neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism may involve antioxidant properties and modulation of neuroinflammatory pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzofuran core : Utilizing cyclization reactions.
  • Introduction of functional groups : Such as carbamothioyl and acetamide moieties through nucleophilic substitutions.

Example Synthesis Pathway

StepReaction TypeReagents/Conditions
1CyclizationBenzofuran precursors, acid catalyst
2Nucleophilic substitutionThioamide derivatives
3AcetylationAcetic anhydride or acetyl chloride

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the cytotoxic effects of similar benzofuran derivatives on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus and Candida albicans showed that compounds with thioamide functionalities exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotective Studies :
    • Research involving animal models of neurodegeneration demonstrated that benzofuran derivatives could reduce oxidative stress markers and improve cognitive function in treated subjects .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins and enzymes, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight Key Substituents Notable Spectral Features (NMR, IR)
Target Compound 443.5 g/mol 4-Methoxyphenyl, dihydrobenzofuran Expected C=O (1680–1700 cm⁻¹), S=C-N (1250–1350 cm⁻¹)
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide 468.5 g/mol 4-Nitrophenyl NO₂ stretching (~1520, 1350 cm⁻¹)
2-(2-Methylphenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide 423.7 g/mol Trichlorophenyl C-Cl (750–550 cm⁻¹), aromatic C-H (~3000 cm⁻¹)

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 282.35 g/mol
  • CAS Number : 1171482-06-6

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The benzofuran moiety is known for its ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to cellular signaling.

  • Anti-inflammatory Activity : Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
  • Antioxidant Activity : The presence of the benzofuran structure contributes to radical scavenging properties, potentially reducing oxidative stress in cells.
  • Anticancer Potential : Preliminary studies suggest that derivatives of benzofuran can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Biological Activity Data Table

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX
AntioxidantRadical scavenging activity
AnticancerInduction of apoptosis in tumor cells

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study conducted by Chen et al. (2020) evaluated the anti-inflammatory effects of a related compound with a similar structure. The results demonstrated significant reductions in TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic applications for inflammatory diseases.
  • Antioxidant Evaluation :
    A comparative analysis by Umesha et al. (2009) assessed the antioxidant activity of various benzofuran derivatives using DPPH radical scavenging assays. The compound showed notable effectiveness compared to standard antioxidants.
  • Anticancer Activity :
    In a study published in 2023, researchers synthesized several benzofuran derivatives and tested their cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound exhibited IC50 values indicating significant cytotoxic effects, warranting further investigation into its mechanism of action.

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